Product packaging for 2-Benzylcyclopentan-1-ol(Cat. No.:CAS No. 13694-31-0)

2-Benzylcyclopentan-1-ol

Cat. No.: B2492204
CAS No.: 13694-31-0
M. Wt: 176.259
InChI Key: OWWHRTUEIUFQKM-UHFFFAOYSA-N
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Description

Significance of Cyclopentanol (B49286) Derivatives in Contemporary Chemical Research

Cyclopentanol derivatives are integral to modern chemical research, primarily due to their presence in a wide array of biologically active natural products. oregonstate.edu The cyclopentane (B165970) ring is a common motif in prostaglandins, steroids, and various alkaloids, influencing their biological function. Consequently, the synthesis of functionalized cyclopentanols is a critical step in the total synthesis of these complex natural products.

Beyond their role as building blocks for natural products, cyclopentanol derivatives themselves have shown potential as pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ai Their structural features allow them to serve as scaffolds in the design of new therapeutic agents, where the stereochemistry of the hydroxyl and other substituent groups can be fine-tuned to optimize interactions with biological targets.

Historical Context of Substituted Cyclopentanol Syntheses and Reactivity

The synthesis of cyclopentane rings has been a long-standing challenge and area of interest in organic chemistry. Unlike the six-membered cyclohexane (B81311) ring, which can be readily formed through powerful reactions like the Diels-Alder reaction, the construction of five-membered rings has historically required more nuanced approaches. baranlab.org Early methods often relied on intramolecular cyclization reactions, such as the Dieckmann condensation of adipic esters to form cyclopentanone (B42830) derivatives, which could then be reduced to cyclopentanols. The Thorpe-Ingold effect, which describes how gem-disubstitution can favor ring closure, was an important early concept in understanding the kinetics of cyclopentane formation. baranlab.org

The development of new synthetic methodologies throughout the 20th century greatly expanded the toolbox for creating substituted cyclopentanols. Radical cyclizations, for instance, emerged as a powerful method for constructing five-membered rings from acyclic precursors. researchgate.net More contemporary approaches include transition metal-catalyzed reactions, such as ring-closing metathesis and various cycloaddition reactions, which offer high levels of control over the stereochemistry of the resulting cyclopentanol. nih.govorganic-chemistry.org The vinylcyclopropane-cyclopentene rearrangement is another classic and effective strategy for synthesizing substituted cyclopentenes, which can then be hydrated to the corresponding cyclopentanols. nih.gov

Scope and Academic Research Focus on 2-Benzylcyclopentan-1-ol

The academic research focus on this compound is primarily centered on its role as a synthetic intermediate. Its synthesis is often a step in a larger synthetic sequence aimed at producing more complex molecules with potential applications in medicinal chemistry or materials science. For example, cyclopentanol derivatives are precursors for the synthesis of high-density aviation fuels. researchgate.net

The synthesis of this compound can be achieved through various established methods of organic chemistry. One common route is the reduction of the corresponding ketone, 2-benzylcyclopentanone (B1335393). This reduction can be accomplished using a variety of reducing agents, from simple metal hydrides to more complex catalytic hydrogenation systems. Another synthetic pathway involves the Grignard reaction, where cyclopentanone is treated with benzylmagnesium bromide, followed by a reduction step. ontosight.ai

The reactivity of this compound is characteristic of a secondary alcohol. The hydroxyl group can undergo oxidation to yield the parent ketone, 2-benzylcyclopentanone. Dehydration reactions, typically under acidic conditions, would lead to the formation of benzyl-substituted cyclopentenes. Furthermore, the hydroxyl group can be esterified with various carboxylic acids to produce the corresponding esters. These fundamental reactions underscore the utility of this compound as a versatile building block in organic synthesis.

Interactive Data Table: Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compound C₁₂H₁₆O176.2513694-31-0Secondary alcohol with a benzyl (B1604629) substituent.
2-Benzylcyclopentanone C₁₂H₁₄O174.242015-57-8Ketone precursor to this compound.
Cyclopentanol C₅H₁₀O86.1396-41-3The parent cyclopentanol structure.
Benzyl Alcohol C₇H₈O108.14100-51-6A primary aromatic alcohol.
Cyclopentene (B43876) C₅H₈68.12142-29-0A potential dehydration product.
Data compiled from various chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B2492204 2-Benzylcyclopentan-1-ol CAS No. 13694-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHRTUEIUFQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylcyclopentan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis of the 2-Benzylcyclopentan-1-ol Core Structure

A retrosynthetic analysis of the this compound structure identifies several key bond disconnections that suggest plausible synthetic routes. The most logical disconnections are the carbon-carbon bond between the cyclopentyl ring and the benzyl (B1604629) group, and the carbon-oxygen bond of the alcohol.

C-C Bond Disconnection: Breaking the bond between the benzyl group and the cyclopentane (B165970) ring points to two primary strategies. One approach involves the α-alkylation of a cyclopentanone (B42830) derivative with a benzyl halide. organicchemistrytutor.com This strategy relies on the formation of an enolate from cyclopentanone, which then acts as a nucleophile. Another pathway is a Grignard-type reaction where a benzylmagnesium halide adds to the carbonyl group of cyclopentanone.

C-O Bond Disconnection: Disconnecting the C-O bond of the alcohol functional group suggests the reduction of a ketone precursor, specifically 2-benzylcyclopentan-1-one. This ketone can be synthesized through various methods, and its subsequent reduction offers a direct route to the target alcohol. The stereochemical outcome of this reduction is a critical consideration.

Aldol (B89426) Condensation Approach: A third retrosynthetic pathway involves disconnecting two carbon-carbon bonds and a carbon-oxygen bond, leading back to cyclopentanone and benzaldehyde (B42025). This suggests an Aldol condensation reaction to form an α,β-unsaturated ketone, 2-benzylidenecyclopentanone, which can then be sequentially reduced to yield this compound. brainly.com

Classical Synthetic Routes to this compound

Traditional methods for the synthesis of this compound have relied on well-established reactions in organic chemistry, primarily focusing on the formation of the key carbon-carbon bond followed by reduction of a carbonyl group.

Approaches via α-Alkylation of Cyclopentanone Derivatives Utilizing Enolate Chemistry

The α-alkylation of cyclopentanone is a direct method for introducing the benzyl group. organicchemistrytutor.com This reaction proceeds through the formation of a cyclopentanone enolate, which is then reacted with a benzyl halide, such as benzyl bromide. The choice of base is crucial for the efficient formation of the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, minimizing side reactions like self-condensation. chemistrysteps.comlibretexts.org Weaker bases like sodium hydride can also be used for symmetrical ketones like cyclopentanone. organicchemistrytutor.com The resulting 2-benzylcyclopentan-1-one is then isolated and subsequently reduced to the target alcohol.

One of the challenges in this approach is the potential for over-alkylation, where more than one benzyl group is added to the cyclopentanone ring. However, by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, mono-alkylation can be favored.

Stereoselective Reduction of 2-Benzylcyclopentan-1-one Precursors

Once 2-benzylcyclopentan-1-one is obtained, the stereoselective reduction of the carbonyl group is a critical step to control the formation of the cis and trans diastereomers of this compound. The stereochemical outcome is largely dependent on the steric bulk of the reducing agent.

Reduction with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a relatively small reducing agent. Its reaction with 2-substituted cyclopentanones often results in a mixture of diastereomers, with modest selectivity. scielo.br The approach of the hydride can occur from either face of the planar carbonyl group, leading to both cis and trans products.

Reduction with bulky reducing agents (L-Selectride, K-Selectride): The use of sterically hindered reducing agents like L-Selectride (lithium tri-sec-butylborohydride) or K-Selectride (potassium tri-sec-butylborohydride) can dramatically improve the diastereoselectivity of the reduction. almerja.comchem-station.comwikipedia.org These bulky reagents preferentially attack the carbonyl group from the less hindered face, which is typically trans to the existing benzyl group. This results in the predominant formation of the cis-2-benzylcyclopentan-1-ol. The high stereoselectivity is attributed to the steric interactions between the bulky reducing agent and the substituent on the cyclopentanone ring. almerja.com

Reducing AgentPredominant DiastereomerReported Diastereomeric Ratio (cis:trans)Reference
Sodium Borohydride (NaBH₄)Mixture~3:1 almerja.com
L-Selectridecis>99:1 nih.gov
K-SelectridecisHigh selectivity for cis chem-station.com

Aldol Condensation Strategies Followed by Sequential Reduction

This approach utilizes the base-catalyzed Aldol condensation between cyclopentanone and benzaldehyde. brainly.com The initial product is 2-benzylidenecyclopentanone, an α,β-unsaturated ketone. This intermediate is then subjected to a two-step reduction to obtain this compound.

The first step is the reduction of the carbon-carbon double bond, which is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This yields 2-benzylcyclopentan-1-one. The subsequent reduction of the ketone, as described in the previous section, then produces the final alcohol. In some cases, depending on the catalyst and reaction conditions, both the double bond and the carbonyl group can be reduced in a single step.

Recent studies have explored the use of deep eutectic solvents with catalysts like SnCl₄ to improve the yield of the initial condensation product. nih.gov

Reaction StepReagents and ConditionsProductReported YieldReference
Aldol CondensationCyclopentanone, Benzaldehyde, Base (e.g., NaOH)2-BenzylidenecyclopentanoneHigh brainly.com
Catalytic Hydrogenation (Double Bond)2-Benzylidenecyclopentanone, H₂, Pd/C2-Benzylcyclopentan-1-oneHigh
Ketone Reduction2-Benzylcyclopentan-1-one, NaBH₄ or L-SelectrideThis compoundVaries with reagent almerja.comnih.gov

Modern Synthetic Advancements for this compound

Contemporary synthetic chemistry has introduced more sophisticated methods for the construction of chiral molecules like this compound, focusing on catalytic and enantioselective approaches.

Carbon-Carbon Bond Forming Reactions in Cyclic Systems

Modern C-C bond-forming reactions offer elegant solutions for the asymmetric synthesis of 2-substituted cyclopentanols. These methods often employ chiral catalysts to control the stereochemistry of the product.

Tandem Reaction Sequences for Cyclopentanol (B49286) Construction

Tandem reactions, also known as cascade or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple precursors in a single operation. These sequences minimize the need for purification of intermediates, saving time and resources.

One-pot multicomponent tandem reactions are particularly powerful for constructing functionalized cyclic systems. rsc.org For instance, a tandem approach could involve the in-situ generation of a reactive intermediate that subsequently undergoes an intramolecular cyclization to form the cyclopentane ring. While not explicitly detailed for this compound in the provided results, the principles of tandem reactions, such as those used for synthesizing benzothiazoles from benzyl halides, can be conceptually applied. organic-chemistry.org In such a hypothetical sequence, a precursor containing a benzyl group and a latent cyclopentane-forming unit could be subjected to conditions that trigger a cascade of bond-forming events.

Dual metal catalysis represents another sophisticated strategy for tandem reactions. scholaris.ca This approach utilizes two different metal catalysts that operate orthogonally or cooperatively to facilitate sequential transformations. scholaris.ca For example, one metal could catalyze an isomerization to form a nucleophilic enolate, while a second metal activates an electrophilic partner, leading to a cyclization event that could form the cyclopentanol ring. scholaris.ca

The following table outlines a conceptual tandem synthesis for a related dione, which could be a precursor to the target alcohol.

StepReactantsReagents/CatalystsProduct
1Benzaldehyde, 1,3-cyclopentanedioneDL-Proline2-benzylidenecyclopentane-1,3-dione
22-benzylidenecyclopentane-1,3-dioneH₂, Pd/C2-benzylcyclopentane-1,3-dione

This table illustrates a potential synthetic route to a precursor of this compound, based on general tandem reaction principles.

Strategies Involving Ring Contraction from Cyclohexanol (B46403) Derivatives

Ring contraction of cyclohexanol derivatives presents an alternative and sometimes advantageous route to substituted cyclopentanes like this compound. This strategy involves the rearrangement of a six-membered ring to a five-membered ring, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate.

A notable example is the dehydration of 2-phenylcyclohexanols. The dehydration of trans-2-phenylcyclohexanol with 85% phosphoric acid has been shown to result in extensive rearrangement, yielding a mixture of products that includes 1-benzylcyclopentene and other benzylcyclopentene isomers. dss.go.th These cyclopentene (B43876) derivatives can then be hydrated to afford this compound. In contrast, the dehydration of cis-2-phenylcyclohexanol proceeds with substantially no rearrangement. dss.go.th

The pyrolysis of 2-phenylcyclohexyl methyl sulfite (B76179) also demonstrates this phenomenon. The trans isomer undergoes significant ring contraction (approximately 21%), while the cis isomer yields less than 2% of the ring-contracted product. dss.go.th These findings highlight the critical role of stereochemistry in directing the outcome of the reaction.

The mechanism of such ring contractions often involves the formation of a carbocation at the C-1 position of the cyclohexyl ring, followed by a 1,2-shift of a carbon-carbon bond of the ring, leading to a five-membered ring with an exocyclic carbocation, which is then stabilized.

Starting MaterialReaction ConditionsKey ObservationReference
trans-2-Phenylcyclohexanol85% Phosphoric AcidExtensive ring contraction to benzylcyclopentene derivatives dss.go.th
cis-2-Phenylcyclohexanol85% Phosphoric AcidSubstantially no rearrangement dss.go.th
trans-2-Phenylcyclohexyl methyl sulfitePyrolysis~21% ring contraction dss.go.th
cis-2-Phenylcyclohexyl methyl sulfitePyrolysis<2% ring contraction dss.go.th

Synthesis of Structural Analogues and Related Benzyl Cycloalkanols

The synthesis of structural analogues of this compound and other benzyl cycloalkanols is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. These syntheses often employ similar methodologies to those used for the parent compound, with modifications to accommodate different ring sizes or substitution patterns.

For example, the synthesis of 1-(2-benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol, a complex analogue, was achieved through the selective reduction of a keto ozonide with lithium aluminum hydride (LiAlH₄). mdpi.com This demonstrates that functional groups can be introduced and manipulated in the presence of the benzyl and alcohol moieties.

The preparation of various benzyl cycloalkanols can be achieved through the reduction of the corresponding benzyl cycloalkanones. For instance, 2-benzylcyclopentanone (B1335393) can be reduced to this compound using a suitable reducing agent like sodium borohydride. The synthesis of the precursor ketone, 2-benzylcyclopentane-1,3-dione, has been reported via a DL-proline catalyzed reaction between benzaldehyde and 1,3-cyclopentanedione. uni-koeln.de

Stereochemical Aspects and Asymmetric Synthesis of 2 Benzylcyclopentan 1 Ol

Inherent Stereoisomerism of 2-Benzylcyclopentan-1-ol (Enantiomers and Diastereomers)

This compound possesses two chiral centers: one at the carbon atom bearing the hydroxyl group (C1) and the second at the carbon atom bearing the benzyl (B1604629) group (C2). The presence of 'n' distinct chiral centers in a molecule can result in a maximum of 2n possible stereoisomers. masterorganicchemistry.com For this compound, with its two stereocenters, there are four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. youtube.comoregonstate.edu The pairs are:

(1R,2R)-2-benzylcyclopentan-1-ol and (1S,2S)-2-benzylcyclopentan-1-ol

(1R,2S)-2-benzylcyclopentan-1-ol and (1S,2R)-2-benzylcyclopentan-1-ol

The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edufluorochem.co.uk For instance, (1R,2R)-2-benzylcyclopentan-1-ol is a diastereomer of (1R,2S)-2-benzylcyclopentan-1-ol. This inherent stereoisomerism necessitates precise control during chemical synthesis to isolate a single desired isomer.

Enantioselective Synthetic Routes to this compound

The synthesis of enantiomerically pure forms of this compound requires asymmetric synthesis, a field dedicated to selectively producing one stereoisomer over others.

Chiral catalysts are used in small amounts to steer a chemical reaction towards the formation of a specific enantiomer. These catalysts create a chiral environment that favors one reaction pathway over another. Thousands of chiral ligands and catalysts have been developed for asymmetric synthesis. nih.gov While specific data for the chiral catalyst-mediated synthesis of this compound is not extensively detailed in the provided context, research has demonstrated that the compound can be obtained with a high enantiomeric excess of 95%. theses.fr This suggests the successful application of a chiral catalyst, likely in a key step such as the asymmetric reduction of the corresponding ketone, 2-benzylcyclopentanone (B1335393).

Table 1: Representative Asymmetric Catalytic Approach The following table illustrates a general, representative approach, as specific catalyst details for this exact transformation were not available in the search results.

Precursor Reaction Type Chiral Catalyst Type Product Configuration Enantiomeric Excess (ee)

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgbath.ac.uk

For the synthesis of this compound, a plausible route involves the use of an Evans oxazolidinone auxiliary. The synthesis would proceed via the following conceptual steps:

Attachment of a cyclopentanone-derived moiety to the chiral oxazolidinone auxiliary.

Diastereoselective benzylation at the α-position, directed by the steric hindrance of the auxiliary.

Reduction of the ketone functionality.

Cleavage of the chiral auxiliary to release the enantiomerically enriched this compound.

Another approach involves using a chiral benzyl group itself as both a protecting group and a chiral auxiliary to achieve 1,4-asymmetric induction. researchgate.net

Table 2: Conceptual Synthesis Using a Chiral Auxiliary

Auxiliary Type Key Reaction Step Resulting Intermediate Final Product (after cleavage)
Evans Oxazolidinone Asymmetric α-benzylation N-acyloxazolidinone with benzyl group Enantiopure 2-benzylcyclopentanoic acid derivative (precursor to the alcohol)

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. The maximum yield for the resolved product in a classic kinetic resolution is 50%.

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%. beilstein-journals.org This is often achieved using a combination of an enzyme for the resolution and a metal catalyst for the racemization. nih.govcsic.es A highly efficient protocol for the DKR of primary amines has been developed using Candida antarctica lipase (B570770) B (CALB) as the enzyme and a ruthenium complex as the racemization catalyst. beilstein-journals.org A similar chemoenzymatic DKR strategy is effective for various alcohols. nih.govcsic.es

Table 3: Representative Dynamic Kinetic Resolution (DKR) of (±)-2-Benzylcyclopentan-1-ol This table outlines a plausible DKR process based on established methods for other alcohols.

Substrate Enzyme Racemization Catalyst Acyl Donor Product Yield Enantiomeric Excess (ee)

Diastereoselective Control in this compound Synthesis

Controlling the relative stereochemistry between the C1 and C2 centers is crucial for obtaining a specific diastereomer (syn or anti).

In substrate-controlled synthesis, the stereochemical features already present in the starting material dictate the stereochemical outcome of the reaction. A common example is the reduction of a ketone that has a nearby chiral center. For the synthesis of this compound, the reduction of 2-benzylcyclopentanone is a key diastereoselective step. The existing benzyl group at C2 sterically hinders one face of the carbonyl group, directing the approach of the reducing agent from the less hindered face.

Research has shown that this compound can be synthesized with a diastereomeric ratio (dr) of 72:28, demonstrating a moderate level of substrate-controlled diastereoselectivity. theses.fr The choice of reducing agent and reaction conditions can influence this ratio.

Table 4: Example of Diastereoselective Synthesis of this compound

Precursor Reaction Conditions Diastereomeric Ratio (dr) Reference

Reactivity and Transformation of 2 Benzylcyclopentan 1 Ol

Selective Oxidation Reactions of the Hydroxyl Group

The oxidation of the secondary alcohol in 2-benzylcyclopentan-1-ol to a ketone is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is crucial to ensure high yields and selectivity.

The oxidation of this compound yields 2-benzylcyclopentanone (B1335393), a key synthetic intermediate. This conversion involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern methods. The general transformation is depicted below:

Figure 1: General scheme for the oxidation of this compound to 2-benzylcyclopentanone.

Oxidation of this compound

The resulting ketone, 2-benzylcyclopentanone, is a valuable precursor for the synthesis of more complex molecules due to the reactivity of the carbonyl group.

A significant challenge in the oxidation of this compound is achieving chemoselectivity. This means oxidizing the target secondary alcohol without affecting other potentially reactive sites in the molecule, such as the benzylic C-H bonds or the aromatic ring. While strong oxidants can lead to over-oxidation or side reactions, modern synthetic protocols offer milder and more selective alternatives.

Recent studies have focused on developing catalytic systems that can operate under mild conditions with high functional group tolerance. tesisenred.net For instance, catalytic systems employing transition metals with molecular oxygen or other green oxidants are gaining prominence. liverpool.ac.uk The goal is to favor the oxidation of the alcohol over the benzylic position, which is also susceptible to oxidation. The choice of catalyst and reaction conditions allows for the selective generation of the desired ketone. uni-koeln.de

Table 1: Comparison of Oxidation Protocols for Secondary Alcohols

Oxidant/SystemTypical ConditionsSelectivityNotes
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to RTModerate to LowStrong oxidant, can lead to side reactions and cleavage of the benzyl (B1604629) group.
Pyridinium chlorochromate (PCC)Dichloromethane (B109758) (DCM), RTGoodMilder than Jones, but chromium waste is a concern.
Dess-Martin Periodinane (DMP)DCM or CHCl₃, RTHighMild conditions, good for sensitive substrates, but can be expensive.
Swern Oxidation (DMSO, (COCl)₂)DCM, -78°C to RTHighVery mild and effective, but requires low temperatures and produces dimethyl sulfide.
Catalytic Systems (e.g., TEMPO)With a co-oxidant (e.g., bleach)HighEnvironmentally benign, operates under mild conditions.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group of this compound can be converted into a good leaving group (e.g., by protonation to form -OH₂⁺ or conversion to a tosylate) and subsequently be replaced by a nucleophile. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism.

Given that the hydroxyl group is attached to a secondary carbon that is also benzylic, the formation of a secondary benzylic carbocation is relatively favorable due to resonance stabilization by the adjacent phenyl ring. This suggests that an Sₙ1 pathway is highly plausible, particularly with weak nucleophiles in protic solvents. stackexchange.comquora.com The stability of the benzylic carbocation intermediate is a key factor driving this mechanism. quora.com The Sₙ2 mechanism, involving a backside attack by a strong nucleophile, is also possible but may be subject to steric hindrance from the bulky benzyl group. stackexchange.com

The general scheme for nucleophilic substitution is as follows:

Figure 2: General pathway for nucleophilic substitution on this compound.

Nucleophilic substitution of this compound

Improved methods for such transformations often utilize solvents like dimethyl sulfoxide (B87167) to enhance reaction rates for the displacement of halides, which can be formed from the alcohol. dss.go.th

Dehydration and Rearrangement Processes in the Cyclopentanol (B49286) Ring System

When subjected to acidic conditions, this compound can undergo dehydration to form alkenes (olefins). This elimination reaction can be accompanied by skeletal rearrangements, including ring contraction, which are driven by the formation of more stable carbocation intermediates.

The dehydration of cyclic alcohols can sometimes lead to ring contraction, a process where the ring size decreases by one carbon. ntu.ac.uk For this compound, this would involve the formation of a benzyl-substituted cyclobutylmethane derivative. While direct studies on this specific molecule are not widely reported, extensive research on the analogous system, trans-2-phenylcyclohexanol, demonstrates that its dehydration with phosphoric acid results in significant ring contraction to yield benzylcyclopentane. dss.go.th

This rearrangement is believed to proceed through a carbocation intermediate. The migration of a bond within the cyclopentane (B165970) ring can lead to the formation of a more stable carbocation, which then directs the final product distribution. The driving force for such rearrangements is the relief of ring strain and the attainment of a more stable electronic configuration. ntu.ac.uk The study of similar systems suggests that the trans isomer is more prone to ring contraction than the cis isomer. dss.go.th

The primary outcome of the dehydration of this compound is the formation of various isomeric olefins through the elimination of a water molecule. The initial step is the protonation of the hydroxyl group by an acid, forming a good leaving group (H₂O). Its departure generates a secondary carbocation on the cyclopentane ring.

This carbocation can then lose a proton from an adjacent carbon atom to form a double bond. Depending on which proton is removed, different olefin isomers can be formed. The expected major products would be 1-benzylcyclopentene and 3-benzylcyclopentene, with the relative amounts depending on the reaction conditions and the stability of the resulting alkenes (Zaitsev's vs. Hofmann's rule).

Figure 3: Potential elimination pathways for the dehydration of this compound.

Dehydration of this compound

Studies on the dehydration of related phenyl-substituted alcohols have confirmed the formation of a mixture of olefinic products. dss.go.thnih.gov

Table 2: Potential Products from the Dehydration of this compound

Product NameStructureFormation Pathway
1-BenzylcyclopenteneAlkeneElimination (Zaitsev product)
3-BenzylcyclopenteneAlkeneElimination (Hofmann product)
BenzylidenecyclopentaneAlkeneRearrangement followed by elimination
(Cyclobutylmethyl)benzeneRearranged AlkaneRing contraction followed by reduction (if applicable)

Functional Group Interconversions and Modifications on the Benzyl Moiety

The benzyl moiety of this compound offers a reactive site for various functional group interconversions and modifications. These transformations primarily target the aromatic ring and the benzylic position, enabling the synthesis of a diverse range of derivatives.

One of the fundamental transformations is the catalytic hydrogenation of the aromatic ring. This reaction converts the benzyl group into a cyclohexylmethyl group, leading to the formation of 2-(cyclohexylmethyl)cyclopentan-1-ol. Various catalysts can be employed for this purpose, with palladium-based systems showing high efficiency. For instance, a heterogeneous palladium catalyst has been demonstrated to be effective for the hydrogenation of aromatic rings, achieving high yields in the conversion of substituted aromatic compounds to their corresponding cyclohexane (B81311) derivatives. rsc.org The specific conditions for the hydrogenation of this compound would likely involve a palladium catalyst, such as Pd/C or Pd/NiO, under a hydrogen atmosphere. rsc.org

The benzylic position, the carbon atom connecting the phenyl ring to the cyclopentyl ring, is also a site for chemical modification. wikipedia.org While specific examples for this compound are not extensively documented in the provided search results, general principles of benzylic functionalization can be applied. For instance, oxidation of the benzylic C-H bond can lead to the formation of a carbonyl group. wikipedia.org Reagents like chromium trioxide complexes or 2-iodoxybenzoic acid are known to selectively oxidize a benzylic methylene (B1212753) group to a ketone. wikipedia.org

Furthermore, electrophilic aromatic substitution reactions on the phenyl ring of this compound can introduce a variety of substituents. sciencemadness.orgmasterorganicchemistry.com The benzyl group itself is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the benzyl substituent. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions allow for the introduction of nitro, halogen, sulfonic acid, alkyl, and acyl groups onto the aromatic ring, respectively, thereby creating a wide array of substituted derivatives of this compound.

The following table summarizes potential transformations on the benzyl moiety of this compound based on general organic chemistry principles:

Transformation Reagents and Conditions Product Reference
Catalytic HydrogenationH₂, Pd/C or Pd/NiO catalyst2-(Cyclohexylmethyl)cyclopentan-1-ol rsc.org
Benzylic OxidationCrO₃-dmpyz, 2-iodoxybenzoic acid/DMSO2-(Benzoyl)cyclopentan-1-ol wikipedia.org
NitrationHNO₃, H₂SO₄2-((Nitrobenzyl))cyclopentan-1-ol (ortho/para isomers) masterorganicchemistry.com
HalogenationX₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃)2-((Halobenzyl))cyclopentan-1-ol (ortho/para isomers) masterorganicchemistry.com
Friedel-Crafts AlkylationR-X, Lewis Acid (e.g., AlCl₃)2-((Alkylbenzyl))cyclopentan-1-ol (ortho/para isomers) sciencemadness.org
Friedel-Crafts AcylationRCOCl, Lewis Acid (e.g., AlCl₃)2-((Acylbenzyl))cyclopentan-1-ol (ortho/para isomers) sciencemadness.org

These modifications of the benzyl group significantly expand the chemical space accessible from this compound, providing a platform for the synthesis of new compounds with potentially interesting properties.

Catalytic Applications and Transformations Involving 2 Benzylcyclopentan 1 Ol

Organocatalytic Approaches in 2-Benzylcyclopentan-1-ol Synthesis and Derivatization

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, organocatalytic methods are primarily focused on the asymmetric synthesis of its precursor, 2-benzylcyclopentanone (B1335393), which can then be reduced to the target alcohol.

One prominent strategy is the organocatalytic α-benzylation of cyclopentanone (B42830). Chiral amines, such as prolinol derivatives, can catalyze the domino Michael/α-alkylation reaction to produce substituted cyclopentanones with high enantioselectivity. ku.ac.ae This approach allows for the formation of multiple stereocenters in a single step. For instance, the reaction of a β-keto ester with an electron-deficient olefin, catalyzed by an O-TMS-protected diphenylprolinol, can yield polysubstituted cyclopentanones with excellent control over stereochemistry. acs.org

Furthermore, a chemoenzymatic cascade has been developed for the formal asymmetric α-benzylation of cyclic ketones. This one-pot reaction combines an organobismuth-catalyzed aldol (B89426) condensation with an ene-reductase-catalyzed reduction, affording enantiopure α-benzyl cyclic ketones in high yields and excellent enantioselectivities. tudelft.nl The initial aldol condensation between a cyclic ketone and an aryl aldehyde, catalyzed by a water-stable organobismuth complex, forms an exocyclic α,β-unsaturated ketone. tudelft.nl This intermediate is then reduced by an engineered ene-reductase, such as YqjM, to the corresponding chiral α-benzyl cyclic ketone. tudelft.nl

Another approach involves the enantioselective organocatalytic 1,4-addition of electron-rich benzenes to α,β-unsaturated aldehydes, a reaction that constructs benzylic stereocenters. acs.org The use of iminium catalysis, with imidazolidinone catalysts, facilitates the conjugate addition of anilines to unsaturated aldehydes with high enantioselectivity. acs.org While not a direct synthesis of this compound, this methodology provides a pathway to chiral building blocks that could be further elaborated.

The table below summarizes representative organocatalytic approaches relevant to the synthesis of chiral 2-benzylcyclopentanone.

Catalyst/MethodReactantsProductYield (%)Enantiomeric Excess (%)Reference
Organobismuth/Ene-Reductase (YqjM)Cyclopentanone, Benzaldehyde (B42025)(R)-2-Benzylcyclopentanone9899 tudelft.nl
(2S,5S)-5-benzyl-2-tert-butyl-imidazolidinoneN,N-dimethyl-3-anisidine, CrotonaldehydeChiral benzylic aldehyde70-8687-89 acs.org
O-TMS-diphenylprolinolα,β-unsaturated aldehyde, β-keto esterPolysubstituted cyclopentanone-excellent acs.org

This table presents data from studies on related cyclic ketones and illustrates the potential of organocatalysis for the asymmetric synthesis of 2-benzylcyclopentanone.

Transition Metal-Catalyzed Transformations for this compound

Transition metal catalysis offers a broad spectrum of reactions for the synthesis and functionalization of this compound and its derivatives, including reductive processes, cross-coupling reactions, and dual catalytic strategies.

The synthesis of this compound is commonly achieved through the reduction of 2-benzylcyclopentanone. Transition metal-catalyzed hydrogenation is a highly efficient method for this transformation. Catalysts based on platinum group metals are particularly effective for the reduction of carbonyl groups under mild conditions. pressbooks.pub For the selective reduction of α,β-unsaturated ketones to saturated ketones, such as the precursor to 2-benzylcyclopentanone, iridium-catalyzed 1,4-reduction has shown high selectivity. researchgate.net

A synthetic method for 2-benzylcyclopentanone involves the selective hydrogenation of 2-benzoylcyclopentanone, where catalysts like Raney nickel or palladium on carbon are employed. google.com The resulting 2-benzylcyclopentanone can then be further reduced to this compound. The diastereoselectivity of this second reduction step can be influenced by the choice of catalyst and reaction conditions.

Derivatives of this compound, such as the corresponding halides or triflates, are potential substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov While specific examples starting directly from this compound derivatives are not extensively documented, the principles of established cross-coupling methodologies are applicable.

For instance, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, could be employed. A modified Stille coupling using a pre-functionalized cyclopentanone stannane (B1208499) and benzyl (B1604629) bromides in the presence of a palladium catalyst has been reported to give good yields for analogous systems. Similarly, palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones provides a route to chiral α-substituted cyclopentanones, which could include benzyl-substituted variants. acs.org

Dual metal catalysis, where two different metal catalysts work in a synergistic or sequential manner, can enable transformations not possible with a single catalyst. In the context of cyclopentanol (B49286) synthesis, a dual Lewis acidic cooperative catalytic system has been developed for the asymmetric synthesis of substituted cyclopentanones from donor-acceptor cyclopropanes and ketenes. digitellinc.com

The combination of an N-heterocyclic carbene (NHC) catalyst with a Lewis acid like Ti(OiPr)₄ has been shown to be effective in the annulation of enals with unsaturated ketoesters to produce highly substituted cyclopentanols. nih.gov This approach allows for the rapid construction of complex cyclopentane (B165970) rings with excellent diastereoselectivity and enantioselectivity. nih.gov While not directly applied to this compound, these strategies highlight the potential of dual catalysis in synthesizing complex cyclopentanoid structures.

Biocatalytic Approaches Utilizing Enzymes for Selective Reactions

Biocatalysis offers a green and highly selective alternative for the synthesis and transformation of chiral molecules like this compound. Enzymes, such as lipases and reductases, can operate under mild conditions and often exhibit high enantioselectivity and regioselectivity.

A notable application is the lipase-mediated Baeyer-Villiger oxidation of 2-benzylcyclopentanone. d-nb.info In this reaction, a lipase (B570770), in the presence of an oxidizing agent like hydrogen peroxide, catalyzes the formation of a peroxyacid in situ, which then oxidizes the ketone to a lactone. d-nb.info The oxygen atom is inserted between the more substituted α-carbon and the carbonyl group, leading to the formation of 6-benzyltetrahydropyran-2-one. d-nb.info This reaction has been successfully carried out using lipase from Candida antarctica (CAL-B). d-nb.info

The enantioselective reduction of the precursor ketone, 2-benzylcyclopentanone, can be achieved using ene-reductases. tudelft.nl As part of a chemoenzymatic cascade, engineered ene-reductases have been shown to reduce exocyclic α,β-unsaturated ketones to chiral α-benzyl cyclic ketones with high enantiomeric excess. tudelft.nl Furthermore, flavin-dependent 'ene'-reductases (EREDs) have been used for the asymmetric reduction of activated alkenes. nih.gov

Kinetic resolution of racemic alcohols using lipases is another powerful biocatalytic strategy. For example, Amano Lipase PS-C II has been used for the kinetic resolution of racemic 2-phenylethanol (B73330) derivatives, yielding enantiomerically pure alcohols and acetates. nih.gov A similar approach could be applied to resolve racemic this compound.

The following table details the lipase-mediated Baeyer-Villiger oxidation of substituted benzylcyclopentanones.

SubstrateProductYield (%)Reference
2-(4'-Isopropylbenzyl)cyclopentanone6-(4'-Isopropylbenzyl)tetrahydropyran-2-one21.4 d-nb.info
2-(4'-Methylbenzyl)cyclopentanone6-(4'-Methylbenzyl)tetrahydropyran-2-one46.1 d-nb.info
2-Benzylcyclopentanone6-Benzyltetrahydropyran-2-one27.3 d-nb.info

Photocatalytic and Electrocatalytic Applications in this compound Chemistry

Photocatalysis and electrocatalysis represent modern, sustainable approaches to organic synthesis, often proceeding under mild conditions with high selectivity. These methods can be applied to the synthesis and functionalization of this compound.

Visible-light photocatalysis has been employed for the divergent hydro- and oxoalkylation of vinyl arenes with 1,3-dicarbonyls, leading to the stereoselective synthesis of cyclopentanols through a formal [4+1] annulation. nih.govacs.org This strategy involves the photooxidation of an enolate to generate a radical intermediate, which then participates in the formation of the cyclopentanol ring. nih.govacs.org

The functionalization of C-H bonds using photocatalysis is another relevant area. Visible-light photoredox catalysis can be used for the C-H functionalization of tertiary amines for alkylation reactions. researchgate.net While not directly demonstrated on this compound, such methods could potentially be adapted for the derivatization of the cyclopentane ring. The carboxylation of cyclic oxime esters with carbon dioxide via visible-light photoredox catalysis has been shown to proceed through a ring-opening C-C bond cleavage, offering a pathway to cyanoalkyl-containing carboxylic acids. researchgate.net

Electrocatalysis provides an alternative means of promoting redox reactions. The electrocatalytic reduction of substituted nitrobenzenes to anilines has been achieved with high selectivity using a polyoxometalate redox mediator. nih.gov While this is a different substrate class, it demonstrates the potential of mediated electrocatalysis for selective reductions. More relevantly, transition metal-catalyzed electrochemistry is a growing field. semanticscholar.org Nickel-catalyzed electrochemical reductive coupling reactions, for example, avoid the use of stoichiometric organometallic nucleophiles. semanticscholar.org Such methods could potentially be applied to the synthesis of this compound or its derivatives.

The table below provides examples of photocatalytic reactions for the synthesis of cyclopentanol derivatives.

PhotocatalystReactantsProductYield (%)Diastereomeric RatioReference
[Cu(dap)₂]ClVinyl arene, 1,3-dicarbonylSubstituted cyclopentanolup to 85>20:1 acs.org
4CzIPN/Brønsted baseVinyl arene, 1,3-dicarbonylHydroalkylated productup to 98- acs.org

This table showcases the utility of photocatalysis in constructing cyclopentanol rings, a strategy that could be adapted for the synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization of 2 Benzylcyclopentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-benzylcyclopentan-1-ol in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group (typically in the δ 7.1-7.3 ppm range), the carbinol proton (H1, attached to the hydroxyl-bearing carbon), the benzylic protons (CH₂Ph), and the aliphatic protons of the cyclopentyl ring. The multiplicity (singlet, doublet, triplet, etc.) of these signals, governed by spin-spin coupling, is crucial for establishing which protons are adjacent to one another.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would display signals for the carbinol carbon (C1), the five carbons of the cyclopentyl ring, the benzylic carbon, and the aromatic carbons of the phenyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, revealing the ¹H-¹H connectivity throughout the cyclopentyl ring and the coupling between the benzylic protons and the adjacent ring proton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, for instance, by showing a correlation from the benzylic protons to the aromatic carbons and the C2 carbon of the cyclopentyl ring.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments, such as NOESY or ROESY, identify protons that are close to each other in space, irrespective of their bonding connectivity. This is particularly vital for determining the stereochemistry of this compound, specifically the relative orientation (cis or trans) of the benzyl and hydroxyl groups on the cyclopentane (B165970) ring. An NOE between the proton at C1 and the proton at C2 would suggest a cis relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1-H (Carbinol) ~3.8 - 4.2 ~75 - 80
C2-H ~2.0 - 2.4 ~50 - 55
C3, C4, C5-H ~1.4 - 1.9 ~22 - 35
CH₂ (Benzylic) ~2.5 - 3.0 (2H) ~38 - 42
Aromatic C-H ~7.1 - 7.3 (5H) ~126 - 129

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). For this compound (molecular formula C₁₂H₁₆O), the calculated exact mass is 176.12012 Da. nih.govuni.lu An HRMS measurement confirming this mass would provide unequivocal evidence for the elemental composition, distinguishing it from other compounds with the same nominal mass.

Hyphenated Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a mixture before they are introduced into the mass spectrometer. For a pure sample of this compound, GC-MS provides both its retention time (a characteristic property under specific GC conditions) and its mass spectrum. The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 176, along with characteristic fragment ions. Key fragmentation pathways would likely include the loss of a water molecule (m/z = 158), cleavage of the benzyl group to form the highly stable tropylium (B1234903) ion (m/z = 91), and fragmentation of the cyclopentyl ring.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally sensitive compounds. clinicaterapeutica.it It separates compounds in the liquid phase before ionization. Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS would typically show the protonated molecule [M+H]⁺ at m/z = 177.1274 or other adducts like the sodium adduct [M+Na]⁺ at m/z = 199.1093. uni.lu

Table 2: Expected Mass Spectrometry Data for this compound

Ion Technique Expected m/z Description
[C₁₂H₁₆O]⁺ HRMS 176.12012 Exact mass of the molecular ion
[C₁₂H₁₇O]⁺ HRMS (ESI) 177.12740 Protonated molecule [M+H]⁺
[C₁₂H₁₆ONa]⁺ HRMS (ESI) 199.10934 Sodium adduct [M+Na]⁺
[C₁₂H₁₄]⁺˙ GC-MS (EI) 158 Loss of water (H₂O) from M⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational frequencies of bonds within the molecule. pressbooks.pub The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group; its broadness is due to intermolecular hydrogen bonding. pressbooks.pub Other key absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclopentyl and benzyl groups (below 3000 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H stretch is typically a weak signal in Raman, the aromatic ring vibrations often produce strong and sharp signals, making Raman spectroscopy particularly useful for analyzing the benzyl portion of the molecule. The symmetric "ring-breathing" mode of the monosubstituted benzene (B151609) ring near 1000 cm⁻¹ would be a prominent feature.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Alcohol) Stretching 3600-3200 (Strong, Broad) Weak
C-H (Aromatic) Stretching 3100-3000 (Medium) Strong
C-H (Aliphatic) Stretching 3000-2850 (Strong) Strong
C=C (Aromatic) Stretching 1600-1450 (Medium) Strong

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. Since this compound may not be readily crystallizable, analysis is typically performed on a suitable solid derivative.

To perform this analysis, the alcohol is first converted into a crystalline derivative, for example, by reaction with p-nitrobenzoyl chloride to form a p-nitrobenzoate ester, or with a substituted phenyl isocyanate to form a crystalline urethane. A single crystal of this derivative is then grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a 3D electron density map, from which the precise position of every atom in the crystal lattice can be determined. mdpi.com This technique provides unambiguous data on bond lengths, bond angles, and, most importantly, the relative stereochemistry (cis/trans) and conformation of the molecule in the solid state.

Chiroptical Methods (Optical Rotation, Circular Dichroism) for Stereochemical Assignment

The presence of two stereocenters (at C1 and C2) in this compound means it can exist as enantiomers, which are non-superimposable mirror images. Chiroptical methods are essential for studying these chiral molecules.

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. wikipedia.org Enantiomers rotate light by equal amounts but in opposite directions. amherst.edu A polarimeter is used to measure the observed rotation, which is then normalized for concentration and path length to calculate the specific rotation [α], a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, solvent, and wavelength of light). masterorganicchemistry.com A non-zero optical rotation confirms that a sample is chiral and not a racemic (50:50) mixture of enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The benzyl group in this compound acts as a chromophore. The interaction of this chromophore with the chiral centers of the cyclopentyl ring will result in a characteristic CD spectrum. This experimental spectrum can be compared with spectra predicted from quantum chemical calculations for the different possible stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)). A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration of the molecule.

Computational Studies and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure Analysis of 2-Benzylcyclopentan-1-ol

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics. For this compound, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost.

A typical approach involves geometry optimization of the molecule using a functional such as B3LYP, paired with a basis set like 6-31G(d,p). This level of theory allows for the calculation of various electronic descriptors. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atom of the hydroxyl group would be an area of high electron density (negative potential), making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Furthermore, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atom, while the LUMO may be distributed over the cyclopentane (B165970) ring and the benzyl (B1604629) group.

Natural Bond Orbital (NBO) analysis can also be performed to gain a deeper understanding of the bonding and electronic structure. This analysis provides information about atomic charges, hybridization, and delocalization of electron density through hyperconjugative interactions.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV

Conformational Analysis and Energy Landscapes of this compound and its Stereoisomers

Due to the presence of two stereocenters (at C1 and C2), this compound can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cyclopentane ring is not planar and can adopt various conformations, typically described as envelope and twist forms. The presence of the bulky benzyl and hydroxyl substituents further complicates the conformational landscape.

A systematic conformational search is necessary to identify the low-energy conformers for each stereoisomer. This can be achieved using molecular mechanics methods followed by geometry optimization of the most stable conformers at a higher level of theory, such as DFT. The relative energies of these conformers can then be calculated to determine their population at a given temperature according to the Boltzmann distribution.

For the cis isomers ((1R,2S) and (1S,2R)), both the benzyl and hydroxyl groups are on the same side of the cyclopentane ring, which can lead to steric strain. In contrast, the trans isomers ((1R,2R) and (1S,2S)) have these substituents on opposite sides, which is often energetically more favorable. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the phenyl ring could play a role in stabilizing certain conformations, particularly in the cis isomers.

The potential energy surface (PES) can be scanned by systematically varying key dihedral angles (e.g., the C1-C2 bond and the bond connecting the benzyl group to the ring) to map out the energy landscape. This provides a detailed picture of the barriers to rotation and the pathways for interconversion between different conformers.

Table 2: Relative Energies of Stereoisomers of this compound (Hypothetical Data)

Stereoisomer Relative Energy (kcal/mol)
(1R,2R)-trans 0.00
(1S,2S)-trans 0.00
(1R,2S)-cis 1.5

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For example, the dehydration of this compound to form various alkenes is a reaction that can be studied computationally. By locating the transition state (TS) structures for different possible reaction pathways (e.g., E1 or E2 mechanisms), the activation energies can be calculated. The pathway with the lowest activation energy is the most likely to occur.

DFT calculations can be used to model the geometries of the reactants, products, and transition states. The nature of the transition state can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the located transition state connects the desired reactant and product.

For instance, in an E1 mechanism, the first step would be the protonation of the hydroxyl group followed by the loss of a water molecule to form a carbocation intermediate. The subsequent deprotonation from an adjacent carbon would yield the alkene. The stability of the intermediate carbocation and the energy barriers for its formation and subsequent reaction would be key factors determining the reaction's feasibility and outcome. The regioselectivity of the elimination (i.e., which alkene is the major product) can also be predicted by comparing the activation energies for the formation of the different possible products.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can provide valuable predictions of spectroscopic properties, which can aid in the identification and characterization of this compound and its stereoisomers.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. By calculating the NMR spectra for each of the low-energy conformers and then averaging them based on their Boltzmann populations, a theoretical spectrum can be generated. These predicted spectra can be compared with experimental data to help assign the stereochemistry of the molecule. The differences in the chemical shifts of the protons and carbons on the cyclopentane ring are particularly sensitive to the relative orientation of the substituents and can be used to distinguish between the cis and trans isomers.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values. The characteristic stretching frequency of the O-H bond, as well as the C-H and C-C stretching and bending vibrations, can be identified. The position of the O-H stretch can also provide information about the presence and strength of intramolecular hydrogen bonding.

Table 3: Predicted ¹H NMR Chemical Shifts for a Stereoisomer of this compound (Illustrative Data)

Proton Predicted Chemical Shift (ppm)
H1 (on C with OH) 4.1
H2 (on C with Benzyl) 2.5
Benzyl CH₂ 2.8, 3.0
Phenyl H's 7.1-7.3

Table of Compounds Mentioned

Compound Name
This compound

Green Chemistry Principles in the Synthesis of 2 Benzylcyclopentan 1 Ol

Atom Economy and E-Factor Metrics in Synthetic Routes

A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. wordpress.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. For instance, a classical approach to 2-benzylcyclopentan-1-ol might involve the alkylation of a cyclopentanone (B42830) enolate with benzyl (B1604629) bromide, followed by reduction of the resulting 2-benzylcyclopentanone (B1335393). While effective, this route can generate stoichiometric salt waste from the alkylation step and use hydride reagents for reduction that have low atom economy. primescholars.com

Atom Economy in Context:

Addition and Rearrangement Reactions: These are considered highly atom-economical as they incorporate all or most reactant atoms into the final product, achieving up to 100% atom economy. jocpr.com

Substitution and Elimination Reactions: These are inherently less atom-economical as they produce byproducts that are not part of the desired molecule. primescholars.com

The Environmental Factor (E-Factor) provides a broader measure of a process's environmental impact by calculating the ratio of the mass of total waste generated to the mass of the product. libretexts.orgnih.gov This metric includes waste from all sources, such as solvents, leftover reactants, and catalyst losses. libretexts.org For fine chemical and pharmaceutical manufacturing, E-factors can be notoriously high, but green chemistry aims to drive this number as close to zero as possible. libretexts.org By choosing catalytic routes over stoichiometric ones and minimizing solvent use, the E-factor for the synthesis of this compound can be significantly reduced. researchgate.net

Table 1: Conceptual Comparison of Synthetic Routes by Green Metrics

Metric Traditional Route (e.g., Enolate Alkylation & Hydride Reduction) Greener Route (e.g., Catalytic Alkylation & Hydrogenation)
Atom Economy Lower, due to stoichiometric byproducts (e.g., salts). Higher, especially in the catalytic hydrogenation step (approaching 100%).
E-Factor High, due to solvent use, workup procedures, and byproducts. Lower, due to reduced solvent use, recyclable catalysts, and fewer byproducts.

| Waste Generated | Stoichiometric salts, solvent waste, spent reducing agents. | Primarily water (in some catalytic routes), minimal catalyst waste (if recycled). |

This is an interactive data table. Users can sort and filter the information based on the provided metrics.

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

The vast majority of waste in chemical processes often comes from solvents. buecher.de Green chemistry encourages the use of safer, more sustainable solvents or, ideally, the elimination of solvents altogether.

Sustainable Solvent Alternatives: Recent research has focused on replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, ionic liquids, or bio-derived solvents. pharmacyjournal.org Alkyl-based solvents are also being developed as eco-friendly options. patsnap.com For the synthesis of this compound, transitioning from traditional solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to more benign options can drastically lower the process's environmental footprint.

Solvent-Free Synthesis: An even more sustainable approach is to conduct reactions under solvent-free conditions. Mechanochemical methods, such as grinding or ball-milling, have proven effective for various organic reactions, including aldol-type condensations. nih.govresearchgate.netresearchgate.net For example, the Claisen-Schmidt condensation between cyclopentanone and benzaldehyde (B42025), which forms a precursor that can be reduced to this compound, has been achieved with quantitative yields by grinding the reactants with solid sodium hydroxide, completely eliminating the need for a solvent. nih.govwikipedia.org Other solvent-free methods include direct α-alkylation of ketones with alcohols, which uses a recyclable heterogeneous catalyst and generates water as the only byproduct. rsc.orgrsc.org

Implementation of Biocatalysis and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. tudelft.nl For the synthesis of this compound, the final step—reduction of the ketone precursor 2-benzylcyclopentanone—is an ideal candidate for biocatalysis.

Oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs), can reduce ketones to alcohols with exceptional stereoselectivity, yielding a specific chiral version of the product. nih.gov This is a significant advantage over traditional chemical reductants, which often produce a racemic mixture of stereoisomers. The use of enzymes operates under mild conditions (ambient temperature and pressure in aqueous media), reducing energy consumption and avoiding the use of hazardous reagents. tudelft.nl

Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysis to create efficient and novel synthetic routes. rochester.edu A potential chemoenzymatic cascade for chiral this compound could involve a chemical aldol (B89426) condensation to form the α,β-unsaturated ketone intermediate, followed by a one-pot, concurrent reduction of both the carbon-carbon double bond and the carbonyl group using ene-reductases (ERs) and ADHs, respectively. researchgate.net This approach streamlines the synthesis, reduces intermediate purification steps, and generates chiral products of high value. mdpi.com

Development of Processes from Renewable Feedstocks and Waste Minimization Strategies

A key goal of green chemistry is the use of renewable resources instead of depletable fossil fuels. Cyclopentanone, a key precursor for this compound, can be sustainably produced from lignocellulosic biomass. rsc.orglookchem.comresearchgate.net Furfural, derived from the hemicellulose portion of agricultural and forestry waste, can be converted into cyclopentanone through catalytic processes. higfly.eumdpi.com Utilizing bio-derived cyclopentanone creates a more sustainable value chain for this compound.

Waste minimization is an overarching principle that connects all aspects of green chemistry. core.ac.uk Strategies for waste reduction in the synthesis of this compound include:

Designing high atom-economy reactions to reduce byproduct formation. pharmacyjournal.org

Using catalytic reagents instead of stoichiometric ones, as catalysts can be used in small amounts and often recycled. rsc.org

Implementing solvent recovery and recycling systems . emergingpub.com

Adopting continuous manufacturing processes to optimize resource use. emergingpub.com

Following a waste management hierarchy that prioritizes elimination, reduction, and recycling over treatment and disposal. core.ac.ukadragos-pharma.com

By integrating these strategies, the synthesis can move towards a circular economy model, significantly reducing its environmental impact. emergingpub.com

Process Intensification and Energy-Efficient Methodologies (e.g., Microwave-assisted synthesis)

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing technologies. frontiersin.org Microreactors, which utilize continuous flow chemistry, offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction conditions, and enhanced safety. cetjournal.itmdpi.comtandfonline.com These features can lead to higher yields, purer products, and reduced reaction times for the synthesis of fine chemicals like this compound. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another powerful tool for improving energy efficiency. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing thermal degradation byproducts. semanticscholar.org This technique has been successfully applied to a wide range of organic transformations, including alkylations and condensations relevant to the synthesis of this compound and its precursors. nih.govnih.govrsc.org The reduced energy consumption and shorter processing times make MAOS a key component of energy-efficient methodologies in green chemistry. pharmacyjournal.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Benzylcyclopentanone
Cyclopentanone
Benzaldehyde
Benzyl bromide
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Furfural
Sodium hydroxide
2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone
Vanillin
p-toluenesulfonic acid
Phosphoric acid
Acetic acid
Ethanol
1,3-bis(cyclohexylmethyl)cyclopentane
Cyclohexanone
α,α'-bis-benzylidenecyclopentanone
α,α'-bis-benzylidenecyclohexanone
Acetophenone
Benzyl alcohol
2-benzoyl cyclopentanone
5-benzoylpentanoic acid ester
Adipic anhydride

Strategic Importance in Complex Molecule Synthesis and Derivatization

2-Benzylcyclopentan-1-ol as a Chiral Building Block in Advanced Organic Synthesis

A chiral building block is a molecule that exists in an enantiomerically pure form and can be incorporated into a larger molecule during synthesis, thereby transferring its chirality to the final product. bocsci.com These blocks are fundamental in the synthesis of pharmaceuticals and natural products, as the biological activity of such compounds is often dependent on their specific stereochemistry. bocsci.com Chiral alcohols, in particular, are key building blocks for creating high-value chiral compounds, with asymmetric synthesis being a primary method for their preparation. bocsci.com

This compound embodies the key features of a valuable chiral building block. It possesses two stereocenters on the cyclopentane (B165970) ring, and its hydroxyl group serves as a reactive handle for a wide array of chemical transformations. The benzyl (B1604629) group provides a non-polar, rigid substituent that can influence the steric course of reactions and can also be modified in later synthetic steps. The strategic placement of these functional groups on the cyclopentane scaffold allows for precise control over the three-dimensional arrangement of atoms in subsequent synthetic targets.

Table 1: Physicochemical Properties of this compound This interactive table provides key computed properties for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem nih.gov
Molecular Weight 176.25 g/mol PubChem nih.gov
IUPAC Name This compoundPubChem nih.gov
InChIKey OWWHRTUEIUFQKM-UHFFFAOYSA-NPubChem nih.gov
SMILES C1CC(C(C1)O)CC2=CC=CC=C2PubChem nih.gov
XLogP3-AA 2.7PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 2PubChem nih.gov
Monoisotopic Mass 176.12012 DaPubChemLite uni.lu

Incorporation of the this compound Moiety into Total Synthesis Strategies of Natural Products and Bioactive Compounds

The total synthesis of natural products and bioactive compounds often relies on the strategic use of chiral intermediates to construct complex polycyclic systems. rsc.orgrsc.org While direct examples detailing the incorporation of this compound into a completed natural product synthesis are not extensively documented in readily available literature, the utility of closely related chiral cyclopentane structures is well-established.

For instance, a patent describes a novel process for preparing chiral cyclopentanone (B42830) intermediates that are crucial for the synthesis of Entecavir, a potent antiviral drug. google.com The process involves the use of benzyl bromide to introduce a benzyl group onto a chiral precursor, leading to a functionalized cyclopentane ring system. google.com Although the specific intermediate is a ketone rather than an alcohol, such cyclopentanones are direct synthetic precursors or products of cyclopentanols like this compound. This highlights the industrial relevance of the benzyl-substituted cyclopentane scaffold in the synthesis of significant bioactive molecules. google.com The synthesis of such complex targets often involves the assembly of several key fragments, where a chiral building block like a substituted cyclopentanol (B49286) derivative dictates the stereochemistry of multiple subsequent steps.

Derivatization of this compound for Applications in Materials Science and Molecular Probes

While specific research detailing the derivatization of this compound for materials science or as molecular probes is limited, its structure offers clear potential for such applications. The development of functional molecules often involves joining various building blocks to create larger, purpose-built structures. osti.gov

The hydroxyl group of this compound is the primary site for derivatization. It can be readily converted into esters, ethers, or carbamates. This allows for the attachment of:

Fluorophores or Chromophores: Attaching a fluorescent or colored molecule would transform this compound into a molecular probe. The rigid cyclopentane ring and the defined stereochemistry could be advantageous in designing probes that bind to specific biological targets with high selectivity.

Polymerizable Groups: Functionalization with groups like acrylates or styrenes would allow the molecule to be incorporated as a chiral monomer into polymers. This could impart specific properties to the resulting material, such as altered thermal behavior, liquid crystalline phases, or chiral recognition capabilities.

Self-Assembling Moieties: The introduction of long alkyl chains or other groups that promote intermolecular interactions could lead to the formation of gels, liquid crystals, or other organized supramolecular structures.

Design and Synthesis of Novel Molecular Scaffolds Featuring the this compound Architecture

Molecular scaffolds are core structures from which a variety of derivatives can be systematically synthesized, providing a foundation for creating libraries of compounds for drug discovery or materials science. osti.gov The this compound framework is an excellent candidate for development into a novel molecular scaffold due to its inherent structural and functional features.

The design of new scaffolds based on this molecule would leverage its key attributes:

Stereochemical Control: The two stereocenters provide a rigid, three-dimensional starting point. Synthesizing both enantiomers and all four diastereomers of the parent alcohol would allow for a comprehensive exploration of the chemical space around the scaffold.

Orthogonal Functionalization: The molecule possesses distinct reactive sites. The hydroxyl group can be modified through one type of chemistry, while the aromatic ring of the benzyl group can be functionalized through another (e.g., electrophilic aromatic substitution). This allows for the controlled, stepwise addition of different chemical appendages.

A research program could involve synthesizing a library of compounds where different substituents are placed on the phenyl ring (position 'A' in the diagram below) and diverse functional groups are attached to the hydroxyl group (position 'B'). This systematic derivatization would generate a collection of related molecules with varied properties, suitable for screening for biological activity or for developing new functional materials. osti.gov

Table 2: Potential Derivatization Sites on the this compound Scaffold This table outlines the key reactive sites on the molecule and their potential for creating diverse molecular scaffolds.

SitePosition on ScaffoldType of ChemistryPotential Application in Scaffolds
A Phenyl RingElectrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts)Modulates electronic properties, introduces new vector for further growth.
B Hydroxyl GroupEsterification, Etherification, OxidationAttachment point for functional units (probes, polymers), conversion to ketone for further reactions.
C Cyclopentane RingC-H Activation (advanced method)Fine-tuning of the scaffold's shape and rigidity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzylcyclopentan-1-ol, and how can reaction conditions be optimized for yield?

  • Answer : The compound can be synthesized via benzylation of cyclopentenol derivatives using benzyl bromide or substituted benzyl halides. A typical method involves reacting cyclopentanone precursors with benzyl Grignard reagents, followed by acid-catalyzed hydration . Optimization includes:

  • Catalyst selection : Transition metal catalysts (e.g., palladium) enhance regioselectivity in benzylation .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions like over-alkylation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Answer : Essential techniques include:

  • NMR : 1H^1H-NMR identifies benzyl protons (δ 7.2–7.4 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad). 13C^{13}C-NMR confirms cyclopentane carbons (δ 20–40 ppm) and benzyl carbons (δ 125–140 ppm) .
  • IR : O–H stretch (~3200–3600 cm1^{-1}) and aromatic C–H bends (~700 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peak at m/z 190 (C12_{12}H14_{14}O) .
    • Best practices : Compare data with literature or PubChem entries to validate structural assignments .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

  • Answer : Contradictions in stereoselectivity often arise from:

  • Substrate conformation : Cyclopentane ring puckering influences benzyl group orientation. Computational modeling (DFT) predicts favored transition states .
  • Chiral auxiliaries : Use (-)-sparteine or Evans’ oxazolidinones to enforce enantiomeric control .
  • Catalytic asymmetry : Chiral palladium complexes achieve enantiomeric excess (ee > 80%) .
    • Troubleshooting : Validate stereochemistry via X-ray crystallography or NOESY NMR .

Q. What mechanistic insights explain the compound’s bioactivity in receptor-binding assays?

  • Answer : The hydroxyl and benzyl groups mediate interactions with biological targets:

  • Hydrogen bonding : The hydroxyl group binds to adenosine receptors (e.g., A2A_{2A}), mimicking endogenous ligands .
  • Hydrophobic interactions : The benzyl group stabilizes binding pockets in enzyme active sites (e.g., cyclooxygenase) .
    • Experimental design :
  • Docking studies : Use AutoDock Vina to predict binding affinities.
  • In vitro assays : Measure IC50_{50} values via competitive ELISA or radioligand displacement .

Q. How do contradictory data on oxidative stability of this compound arise, and how can they be reconciled?

  • Answer : Discrepancies in oxidation studies may stem from:

  • Reagent specificity : KMnO4_4 oxidizes the cyclopentane ring, while CrO3_3 targets the benzyl group .
  • Solvent effects : Protic solvents (e.g., H2_2O) accelerate radical-mediated degradation pathways.
    • Resolution :
  • Controlled oxidation : Use tert-butyl hydroperoxide (TBHP) for selective benzylic oxidation.
  • Analytical rigor : Track degradation products via GC-MS and adjust reaction conditions to suppress side pathways .

Methodological Considerations

  • Data reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure replicability .
  • Ethical compliance : Adhere to safety protocols for handling reactive intermediates (e.g., benzyl halides) per OSHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.